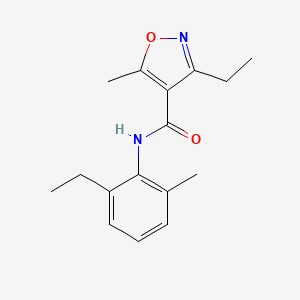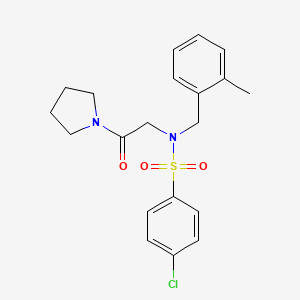![molecular formula C21H19Cl2NO3 B4622005 4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)
4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol
Descripción general
Descripción
The compound of interest is part of a broader class of chemicals that include phenols, ethers, and aromatic amines. These components often play a critical role in various chemical and pharmacological activities due to their distinct chemical structures and properties.
Synthesis Analysis
The synthesis of compounds similar to "4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol" typically involves multi-step chemical reactions. For example, an imine derivative, synthesized from the reaction of 4-Anisaldehyde with benzoyl 2-Amino-4-chlorophenol, demonstrates a complex synthesis pathway that could be reflective of the methodologies employed in synthesizing compounds with similar structures (Sen et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analyses, including X-ray diffraction and spectroscopic investigations (IR, NMR, UV–Vis spectrometers), are common for understanding the geometric and electronic configurations of such compounds. These analyses provide insights into the molecular geometry, vibration frequencies, and the electronic properties of molecules, as seen in compounds synthesized from similar reactions (Sen et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include etherification, reduction, and condensation steps, each contributing to the final molecular structure. For instance, the synthesis of "4-(2,4-Dichlorophenoxy)phenol" from 2,4-dichlorophenol and p-chloronitrobenzene involves etherization and reduction, indicative of the types of reactions potentially involved in synthesizing the compound of interest (Quan, 2005).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One significant application of compounds similar to 4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol is in photodynamic therapy for cancer treatment. A study discusses a zinc phthalocyanine derivative with properties useful for this application. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Complex Formation with Lanthanides
Another application involves the formation of lanthanide complexes. The synthesis and characterization of N4O3 amine phenol and its lanthanide complexes provide insights into potential applications in materials science and coordination chemistry (Liu, Yang, Rettig, & Orvig, 1993).
Potential for Microbial Carboxylation-Dehydroxylation
Microbial carboxylation-dehydroxylation of phenolic compounds, including those similar to the compound , highlights its potential use in environmental biotechnology. This process is crucial in the biodegradation of various organic pollutants (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
Electronic and Spectroscopic Properties
Research focusing on the electronic and spectroscopic properties of similar compounds provides valuable information for developing new materials with specific optical and electronic characteristics. These properties are essential in fields like optoelectronics and sensor technology (Beytur & Avinca, 2021).
Antioxidant and Antibacterial Activities
Investigations into the antioxidant and antibacterial activities of phenol derivatives suggest potential applications in medicine and pharmacology. The ability of these compounds to inhibit bacterial growth and oxidative stress is crucial for developing new therapeutic agents (Sen, Efil, Bekdemir, & Dinçer, 2017).
Propiedades
IUPAC Name |
4-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO3/c1-26-20-4-2-3-14(12-24-17-7-9-18(25)10-8-17)21(20)27-13-15-5-6-16(22)11-19(15)23/h2-11,24-25H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMUCREVVLMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)

![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)

![2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4621963.png)
![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)

![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)
![2-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4621987.png)
![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)
![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)